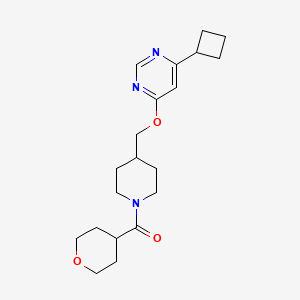
(4-(((6-环丁基嘧啶-4-基)氧)甲基)哌啶-1-基)(四氢-2H-吡喃-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule. This compound's structure includes a pyrimidine ring, a piperidine ring, and a tetrahydropyran ring, indicating its potential for diverse chemical reactivity and biological applications.
科学研究应用
The compound is utilized in various fields:
Chemistry: : As a precursor for synthesizing more complex molecules.
Biology: : In studies of molecular interactions and as a potential enzyme inhibitor.
Medicine: : Investigated for its therapeutic properties, including potential antiviral or anticancer activities.
Industry: : Used in material science for developing new polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Cyclobutylpyrimidine Formation: : This involves the creation of a pyrimidine ring with a cyclobutyl substituent.
Pyrimidine to Piperidine Conversion: : The next step entails linking the pyrimidine ring to a piperidine ring via an oxy-methyl group.
Final Coupling: : The last step couples the piperidine derivative with a tetrahydropyran ring to form the final product.
Reagents often used in these reactions include:
Pyrimidine precursors
Cyclobutyl bromide
Piperidine and its derivatives
Tetrahydropyran and related solvents
Various catalysts to facilitate coupling reactions
Industrial Production Methods
In industrial settings, the synthesis would be scaled up, requiring optimization of reaction conditions to ensure yield and purity. This involves:
High-pressure reactors for precise control of reaction parameters
Continuous flow systems to manage heat and reaction time effectively
Advanced purification methods, such as chromatography and crystallization
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the piperidine and pyran rings.
Reduction: : Reduction reactions could target the same rings, leading to more saturated derivatives.
Substitution: : Various substitutions can occur on the pyrimidine ring, impacting the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, permanganates
Reducing Agents: : Sodium borohydride, lithium aluminium hydride
Substitution Reactions: : Halogenation or alkylation agents
Major Products
Reactions typically yield derivatives with modified chemical or physical properties, often investigated for enhanced biological activity or improved industrial applications.
作用机制
The compound exerts its effects primarily through its interactions with specific molecular targets, such as enzymes or receptors:
Molecular Targets: : Often binds to active sites of enzymes, blocking their activity.
Pathways: : Inhibits pathways critical for cell survival, which can be exploited in cancer treatment.
相似化合物的比较
Similar compounds often include:
Substituted Pyrimidines: : Known for their roles in DNA/RNA base analogs.
Piperidine Derivatives: : Common in pharmaceuticals due to their structural flexibility.
Tetrahydropyran Rings: : Frequently found in natural products with biological activity.
The uniqueness of (4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone lies in the combination of these three ring systems, offering a novel scaffold for drug design or material science.
There you go! Quite a deep dive into this fascinating compound.
属性
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-20(17-6-10-25-11-7-17)23-8-4-15(5-9-23)13-26-19-12-18(21-14-22-19)16-2-1-3-16/h12,14-17H,1-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMIARNBPHABAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
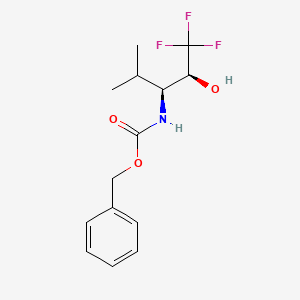

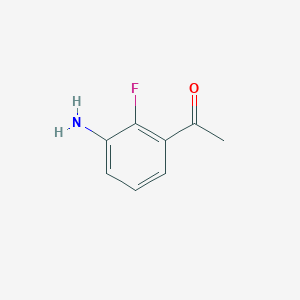
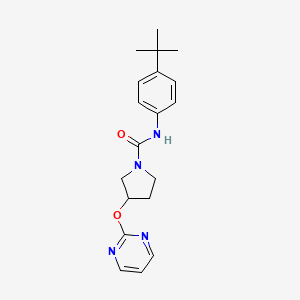
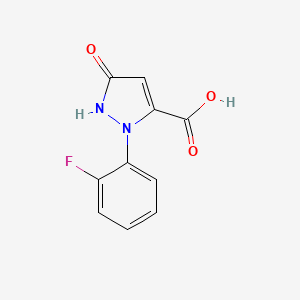
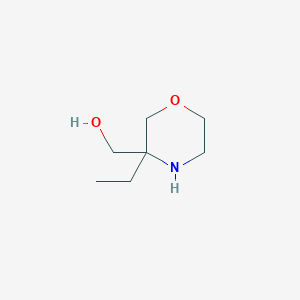
![ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2385200.png)
![2-[7-(4-chlorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide](/img/structure/B2385201.png)

![3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2385204.png)

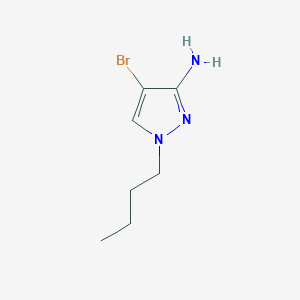
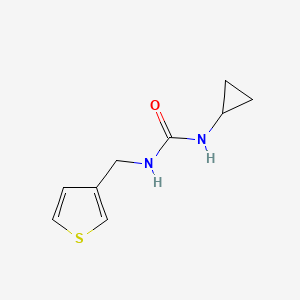
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)
